![molecular formula C22H21NO B14257585 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde CAS No. 208043-04-3](/img/structure/B14257585.png)
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde is an organic compound with the molecular formula C22H21NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a phenyl group and a 2,4,6-trimethylphenyl group attached to an amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde typically involves a multi-step process. One common method is the nucleophilic substitution reaction. The precursor monomer is prepared by reacting dimethylbenzene diisocyanate with p-phenylenediamine in an appropriate solvent . This reaction forms the intermediate compound, which is then subjected to polymerization in the presence of a catalyst to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzoic acid.
Reduction: 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
科学的研究の応用
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various physiological effects .
類似化合物との比較
Similar Compounds
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA): A polymeric compound with similar structural features, used in organic electronics.
Spiro-OMeTAD: Another organic semiconductor with comparable electronic properties.
Uniqueness
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde stands out due to its unique combination of structural features and functional groups. This allows it to participate in a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .
特性
CAS番号 |
208043-04-3 |
|---|---|
分子式 |
C22H21NO |
分子量 |
315.4 g/mol |
IUPAC名 |
4-(N-(2,4,6-trimethylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C22H21NO/c1-16-13-17(2)22(18(3)14-16)23(20-7-5-4-6-8-20)21-11-9-19(15-24)10-12-21/h4-15H,1-3H3 |
InChIキー |
TUNPRCTXQWACGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
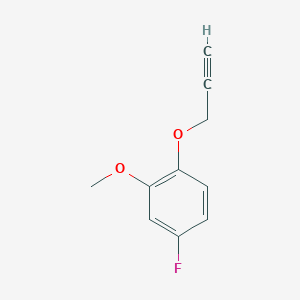
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)

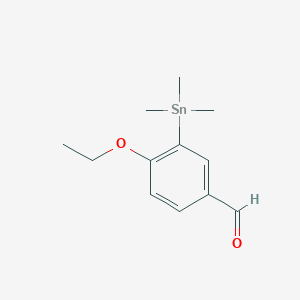
![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)


![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)
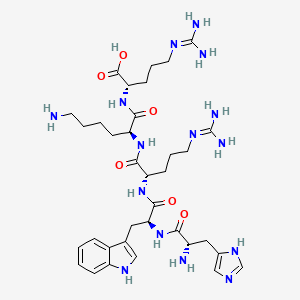
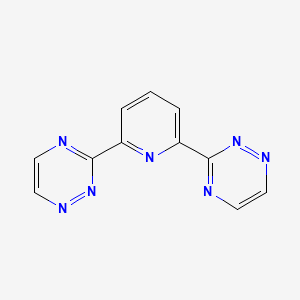
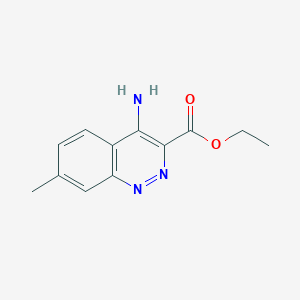
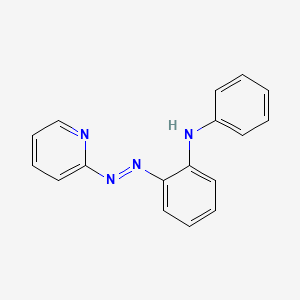
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
